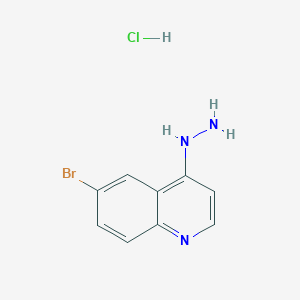

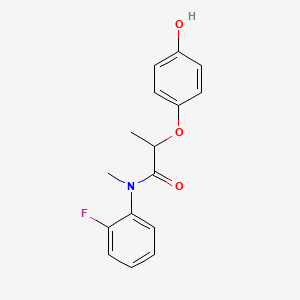

3-Fluoro-N1,N1-dimethylbenzene-1,4-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

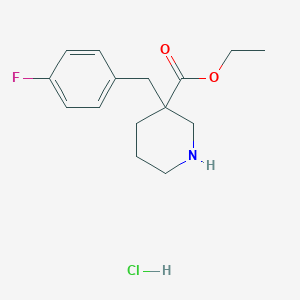

3-Fluoro-N1,N1-dimethylbenzene-1,4-diamine (3-FDMA) is an aromatic diamine that is widely used in scientific research. It is a colorless, volatile liquid with a strong, unpleasant odor. 3-FDMA is a versatile compound that has a wide range of applications in various fields, including organic synthesis, drug development, and medicine. Its unique structure and properties make it an ideal candidate for a variety of applications.

Wissenschaftliche Forschungsanwendungen

Fluorinated Molecules in Oncology Research

- [18F]FLT-PET in Oncology : A review discusses the role of [18F]-fluoro-3′-deoxy-3′-L-fluorothymidine ([18F]FLT) as a proliferation tracer in oncology, highlighting its potential and limitations in visualizing cellular proliferation and its application in monitoring the response to anticancer treatment (Been et al., 2004).

Fluorinated Liquid Crystals and Their Applications

- Fluorinated Liquid Crystals : A critical review emphasizes the impact of fluorine substitution on liquid crystal materials, significantly affecting their properties and applications in commercial displays and other technologies (Hird, 2007).

Nanomaterials and Sensing Applications

- Nanostructured Luminescent Micelles : This review article discusses the use of nanostructured luminescent micelles as efficient "functional materials" for sensing applications, including the detection of nitroaromatic and nitramine explosives, highlighting their significance in forensic applications (Paria et al., 2022).

Fluorochromes in Bacterial Enumeration

- Use of Fluorochromes : A review of methods involving fluorochrome staining for the direct enumeration of bacteria in environmental samples provides insights into the techniques and their evolution over time, reflecting on the importance of such methods in microbiological studies (Kepner & Pratt, 1994).

Fluoropolymers: Synthesis and Applications

- Polytetrafluoroethylene (PTFE) : A comprehensive review on the synthesis, characterization, and application of PTFE, detailing its physicochemical properties, industrial production methods, and its wide range of applications from coatings to medical devices (Puts et al., 2019).

Safety and Hazards

The compound has been classified with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Eigenschaften

IUPAC Name |

2-fluoro-4-N,4-N-dimethylbenzene-1,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11FN2/c1-11(2)6-3-4-8(10)7(9)5-6/h3-5H,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOBMVVCRSLQHGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(1,5-Dimethyl-1H-imidazol-2-YL)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1341880.png)

![[3-(4-Fluorophenyl)phenyl]methylaminehcl](/img/structure/B1341882.png)

![[4-(4-Fluorophenyl)phenyl]methylamine hydrochloride](/img/structure/B1341883.png)

![3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-phenylethynyl-trimethylsilane](/img/structure/B1341888.png)